3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate is a versatile chemical compound notable for its unique properties and applications in various scientific fields. This compound has gained attention in organic synthesis, catalysis, and material science due to its reactivity and structural characteristics. Its molecular formula is with a molar mass of 444.41 g/mol . The compound is classified as a sulfonium salt, which typically exhibits electrophilic behavior, making it valuable for facilitating chemical reactions.
The synthesis of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate generally involves the reaction of (β-trifluoromethyl)vinyl tolyl sulfide with diphenyliodonium triflate. This reaction occurs in the presence of copper(I) chloride and a catalytic amount of copper wire, under conditions of 100°C in 1,1,2,2-tetrachloroethane for approximately two hours. After the reaction, purification is achieved through silica gel chromatography to isolate the desired product.
While specific industrial production methods are not extensively documented, the aforementioned laboratory synthesis can be scaled for industrial applications with modifications to the reaction conditions and purification processes. The scalability largely depends on optimizing yield while maintaining product purity.
The molecular structure of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate features a trifluoropropenyl group attached to a phenyl and tolyl sulfonium moiety. The presence of trifluoromethyl groups contributes significantly to its reactivity profile. The compound's structural complexity is reflected in its molecular formula:
The sulfonium group within this compound acts as an electrophile, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. The triflate group enhances its reactivity by facilitating ionic interactions that influence stability and reactivity during chemical transformations. For instance, it can engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group .
The mechanism by which 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate exerts its effects involves several key interactions:
The physical properties of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate include:
Chemical properties include:
3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate has diverse applications across several scientific domains:
Sulfonium salts represent a critically important class of organosulfur compounds characterized by a positively charged sulfur center (sulfonium ion) bonded to three organic substituents. These compounds have evolved far beyond laboratory curiosities to become indispensable components in modern materials science. Their unique cationic nature imparts exceptional reactivity, making them highly effective as photoacid generators (PAGs) in radiation-sensitive applications. Structurally, the three substituents attached to the sulfur atom can be systematically varied—ranging from simple alkyl groups to complex aromatic systems—enabling precise tuning of their photochemical behavior, solubility profiles, and thermal stability. The versatility of sulfonium salts is evidenced by their dominance in semiconductor manufacturing, polymer network formation, and advanced lithographic processes where controlled acid release under specific wavelengths is paramount. The structural diversity of these compounds, including trialkyl, dialkyl aryl, and triaryl derivatives, allows materials scientists to engineer properties tailored to specific performance requirements in high-tech applications [5].
The strategic incorporation of fluorine atoms into sulfonium salt architectures has revolutionized their performance in photochemical applications. Fluorination, particularly through trifluoromethyl groups (-CF3) or fluorinated alkenyl chains, significantly enhances several key properties:
Table 1: Structural Evolution of Fluorinated Sulfonium Salts for Photochemical Applications
Compound Name | Molecular Formula | Fluorinated Features | Key Applications |
---|---|---|---|
Triphenylsulfonium triflate | C₁₉H₁₅F₃O₃S₂ | Triflate counterion | Deep-UV lithography, OLED fabrication |
Tris(4-methoxyphenyl)sulfonium triflate | C₂₁H₂₁F₃O₆S₂ | Triflate counterion, methoxy stabilization | Chemically amplified resists |
(4-Methylphenyl)diphenyl sulfonium triflate | C₂₀H₁₇F₃O₃S₂ | Triflate counterion | High-resolution imaging |
3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate | C₁₇H₁₄F₆O₃S₂ | Alkenyl -CF₃ group + triflate counterion | Next-generation EUV lithography |
This progression culminates in advanced structures like 3,3,3-trifluoropropen-1-yl phenyl tolyl sulfonium triflate, where both the organic substituent on sulfur and the counterion contribute fluorinated components. The synergistic fluorination creates PAGs with enhanced quantum yields for acid generation and reduced absorption at critical exposure wavelengths (e.g., 193nm or 13.5nm EUV), allowing thinner resist films and finer feature resolution [5] [6].
3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate (CAS 1228046-58-9) represents a molecularly engineered PAG designed to overcome limitations of earlier sulfonium salts. Its structure integrates three critical elements:
The compound's molecular formula is C₁₇H₁₄F₆O₃S₂, with a molecular weight of 444.42 g/mol. Its IUPAC name, (4-methylphenyl)-phenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium trifluoromethanesulfonate, precisely defines the trans-configuration (E-isomer) of the fluorinated alkenyl chain bonded to the sulfur center. The SMILES notation (CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
) highlights the connectivity of the p-tolyl group (methyl-substituted aryl), phenyl group, and fluorinated propenyl chain attached to the cationic sulfur, with the triflate anion separated by the dot.
Table 2: Key Properties of 3,3,3-Trifluoropropen-1-yl Phenyl Tolyl Sulfonium Triflate
Property | Value | Technical Significance |
---|---|---|
Molecular Formula | C₁₇H₁₄F₆O₃S₂ | Indicates complex fluorinated structure |
Molecular Weight | 444.42 g/mol | Impacts molar loading in resist formulations |
Purity Specification | ≥96% | Ensures batch-to-batch reproducibility in manufacturing |
Canonical SMILES | CC1=CC=C(C=C1)S+C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | Defines molecular structure for computational modeling |
IUPAC Name | (4-methylphenyl)-phenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium trifluoromethanesulfonate | Precise chemical nomenclature for regulatory compliance |
Photolysis Byproduct | 1-(Phenylsulfonyl)propene derivative [1] | Low volatility reduces contamination risks |
This compound functions through a meticulously designed photodecomposition pathway: upon exposure to UV or EUV radiation, the carbon-sulfur bond cleaves heterolytically, releasing a strong protic acid (triflic acid, CF₃SO₃H) and generating a neutral vinyl sulfide byproduct. The trifluoropropenyl substituent enhances this process through both inductive effects (weakening the C-S bond via β-fluorine withdrawal) and resonance stabilization of the incipient carbocationic fragment. This translates to higher quantum efficiency in acid generation compared to non-fluorinated alkyl analogs.
In polymer chemistry, the released triflic acid catalyzes the deprotection of acid-labile groups (e.g., tert-butoxycarbonyl groups in phenolic resins) or initiates cationic polymerization of epoxides and vinyl ethers. The spatially controlled acid generation enables the production of intricate nanoscale patterns in photoresists with line widths below 10 nm, making it indispensable for semiconductor nodes beyond the 5nm process. Its significance lies in enabling the resolution, line-edge roughness, and sensitivity (RLS) trade-off optimization required for next-generation lithography while maintaining thermal stability above 150°C during post-exposure baking steps [3].
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